molecular formula C20H17ClF3N3O3S B2356317 1-(4-CHLOROBENZENESULFONYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE CAS No. 946369-34-2

1-(4-CHLOROBENZENESULFONYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE

Cat. No.: B2356317
CAS No.: 946369-34-2
M. Wt: 471.88
InChI Key: HUNWSDAXUYWBNA-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZENESULFONYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE is a compound belonging to the class of sulfonylated piperidinyl oxadiazoles. This compound is characterized by a piperidine ring substituted with a sulfonyl group attached to a chlorophenyl group and an oxadiazole ring containing a trifluoromethylphenyl group. The presence of these functional groups suggests potential for lipophilicity, which can be important for drug absorption.

Chemical Reactions Analysis

1-(4-CHLOROBENZENESULFONYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The presence of the sulfonyl group suggests potential for oxidation reactions.

    Reduction: The compound may undergo reduction reactions, particularly at the oxadiazole ring.

    Substitution: The chlorophenyl and trifluoromethyl groups can participate in substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-CHLOROBENZENESULFONYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE is a versatile material used in scientific research. Its unique structure and properties make it valuable for various applications, including:

    Drug Discovery: The compound’s potential biological activity makes it a candidate for drug discovery efforts.

    Molecular Biology: Its structure allows for interactions with biological molecules, making it useful in molecular biology research.

    Material Science: The compound’s properties can be leveraged in the development of new materials.

Mechanism of Action

the presence of the chlorophenyl and trifluoromethyl groups suggests potential for interactions with lipophilic targets, which can be important for drug absorption and activity. The sulfonyl group may also play a role in the compound’s biological activity.

Comparison with Similar Compounds

1-(4-CHLOROBENZENESULFONYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE can be compared with other sulfonylated piperidinyl oxadiazoles. Similar compounds include:

    Sulfonylated Piperidinyl Oxadiazoles: These compounds share the piperidine and oxadiazole rings but may have different substituents.

    Trifluoromethylphenyl Derivatives: Compounds with the trifluoromethylphenyl group can have similar lipophilicity and biological activity.

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3O3S/c21-16-4-6-17(7-5-16)31(28,29)27-10-8-13(9-11-27)19-25-18(26-30-19)14-2-1-3-15(12-14)20(22,23)24/h1-7,12-13H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNWSDAXUYWBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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